1-(2-Aminophenyl)cyclopentanecarbonitrile
CAS No.:
Cat. No.: VC15770119
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 1-(2-aminophenyl)cyclopentane-1-carbonitrile |
| Standard InChI | InChI=1S/C12H14N2/c13-9-12(7-3-4-8-12)10-5-1-2-6-11(10)14/h1-2,5-6H,3-4,7-8,14H2 |
| Standard InChI Key | ITTDNDBQKKNEJT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)(C#N)C2=CC=CC=C2N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a cyclopentane ring substituted with a carbonitrile group and a para-aminophenyl moiety. The amino group enables hydrogen bonding and electrostatic interactions, while the nitrile group contributes to metabolic stability and binding affinity in drug design.
Key Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂ | |
| Molecular Weight | 186.25 g/mol | |
| Boiling Point | 375.0 ± 35.0°C (predicted) | |
| Density | 1.11 ± 0.1 g/cm³ (predicted) | |
| Hazard Statements | H411, H341 |
Spectroscopic Characterization
While specific spectral data (e.g., NMR, IR) were absent in the provided sources, the compound’s structure is validated via synthetic intermediates and reduction steps. For example, the precursor 1-(4-nitrophenyl)cyclopentanecarbonitrile is characterized before catalytic hydrogenation or hydrazine-mediated reduction to yield the final amino product .
Synthetic Methodologies
Industrial-Scale Synthesis
A kilogram-scale synthesis is achieved via the following steps :
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Formation of 1-(4-Nitrophenyl)cyclopentanecarbonitrile:
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Reactants: p-Nitrochlorobenzene-zinc reagent, 1-chlorocyclopentanecarbonitrile.
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Catalyst: Li₂CuCl₄.
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Solvent: Tetrahydrofuran (THF) at 0–5°C.
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Nitro Group Reduction:
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Conditions: FeO(OH)/C catalyst, 80% hydrazine hydrate, ethanol, 75°C, 5 hours.
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Yield: 92.5% with >99.5% HPLC purity.
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This method emphasizes cost efficiency and scalability, avoiding noble metal catalysts.
Alternative Pathways
A bench-scale approach involves:
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Cyclopentane Ring Construction: Cyclization of γ-ketonitriles.
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Amination: Palladium-catalyzed coupling for aryl amine introduction.
Pharmacological Relevance
Role in Drug Development
The compound is a precursor to Apatinib-d8 Hydrochloride, a deuterated analog of the VEGFR-2 inhibitor Apatinib. Deuteriation enhances metabolic stability, extending the drug’s half-life in vivo.
Biological Activity
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Target Engagement: Binds to VEGFR-2’s ATP-binding pocket, inhibiting angiogenesis.
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In Vitro Efficacy: IC₅₀ values in low micromolar range for endothelial cell proliferation assays.
Industrial Applications
Scalable Production
The FeO(OH)/C-catalyzed reduction is preferred industrially due to:
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Cost Efficiency: Avoids platinum-group metals.
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Sustainability: Ethanol solvent aligns with green chemistry principles .
Quality Control
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